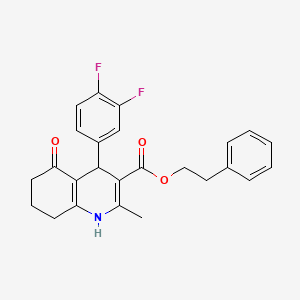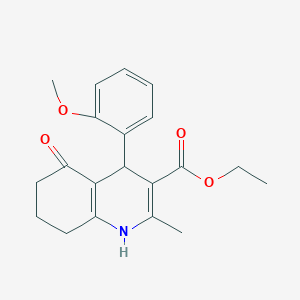![molecular formula C17H16N4O2S B4944601 N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MPPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell proliferation. Additionally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and growth.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have various biochemical and physiological effects, including anti-tumor and neuroprotective effects. Studies have shown that N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce oxidative stress and inflammation in the brain. Additionally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of using N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its limited understanding of its mechanism of action and potential side effects, which requires further investigation.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, including further investigation into its mechanism of action, potential side effects, and optimization of its chemical structure for improved drug efficacy. Additionally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide could be tested in combination with other drugs or therapies to determine its potential as a synergistic treatment for various diseases. Finally, N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide could be further explored as a potential drug candidate for the treatment of other diseases beyond cancer and Alzheimer's disease.
合成方法
The synthesis of N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the condensation of 3-methoxybenzoyl chloride and 5-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide compound.
科学研究应用
N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have potential applications in pharmaceutical research, specifically as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Studies have shown that N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide exhibits anti-tumor activity by inhibiting the growth of cancer cells, as well as neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-9-5-8-13(10-14)18-15(22)11-24-17-19-16(20-21-17)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODIONPLVYUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)

![1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)
![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)